Cas no 616224-75-0 (7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione Chemical and Physical Properties
Names and Identifiers
-
- 2H-1,2,4-Benzothiadiazin-3(4H)-one,7-ethyl-,1,1-dioxide(9CI)
- 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- 616224-75-0
- SCHEMBL4501749
- EN300-9540438
-
- MDL: MFCD16313935
- Inchi: 1S/C9H10N2O3S/c1-2-6-3-4-7-8(5-6)15(13,14)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12)
- InChI Key: IOKCVOREBFCTIT-UHFFFAOYSA-N
- SMILES: S1(C2C=C(C=CC=2NC(N1)=O)CC)(=O)=O
Computed Properties
- Exact Mass: 226.041
- Monoisotopic Mass: 226.041
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.6A^2
- XLogP3: 0.9
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9540438-1g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 1g |
$800.0 | 2023-09-01 | |
| Enamine | EN300-9540438-5g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 5g |
$2318.0 | 2023-09-01 | |
| Enamine | EN300-9540438-10g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 10g |
$3438.0 | 2023-09-01 | |
| Enamine | EN300-9540438-0.05g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 0.05g |
$186.0 | 2024-05-21 | |
| Enamine | EN300-9540438-0.1g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 0.1g |
$277.0 | 2024-05-21 | |
| Enamine | EN300-9540438-0.25g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 0.25g |
$396.0 | 2024-05-21 | |
| Enamine | EN300-9540438-0.5g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 0.5g |
$624.0 | 2024-05-21 | |
| Enamine | EN300-9540438-1.0g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 1.0g |
$800.0 | 2024-05-21 | |
| Enamine | EN300-9540438-2.5g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 2.5g |
$1568.0 | 2024-05-21 | |
| Enamine | EN300-9540438-5.0g |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione |
616224-75-0 | 95% | 5.0g |
$2318.0 | 2024-05-21 |
7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Introduction to 7-ethyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione (CAS No. 616224-75-0)
7-Ethyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione, with the CAS number 616224-75-0, is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiadiazines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by the presence of a benzothiadiazine ring and an ethyl substituent, makes it a subject of interest for researchers exploring novel drug candidates.
The chemical structure of 7-ethyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione is particularly noteworthy due to its potential to modulate various biological pathways. The benzothiadiazine ring system is known for its ability to interact with specific protein targets, making it a valuable scaffold in the design of drugs targeting diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. The ethyl substituent at the 7-position adds further complexity and can influence the compound's pharmacokinetic properties and bioavailability.
Recent studies have highlighted the potential of 7-ethyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibited significant anti-inflammatory activity in vitro. The researchers found that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 7-ethyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione could be a promising candidate for the development of anti-inflammatory drugs.
In another study published in the European Journal of Medicinal Chemistry in 2023, researchers investigated the anticancer properties of 7-ethyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione. The compound was tested against a panel of human cancer cell lines and was found to exhibit potent cytotoxic activity against breast cancer and colorectal cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and cell cycle arrest at the G2/M phase. These findings indicate that 7-ethyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione has potential as an anticancer agent and warrants further investigation.
The pharmacokinetic properties of 7-ethyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione have also been studied to assess its suitability for drug development. A preclinical study conducted in 2020 evaluated the oral bioavailability and distribution of the compound in animal models. The results showed that it has good oral bioavailability and is rapidly absorbed into the bloodstream. Additionally, the compound exhibited favorable tissue distribution properties and was found to accumulate preferentially in tumor tissues compared to normal tissues. These pharmacokinetic characteristics make it an attractive candidate for further preclinical and clinical evaluation.
In terms of safety and toxicity profiles, preliminary studies have indicated that 7-ethyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione has a favorable safety margin. In vitro cytotoxicity assays using normal human cell lines showed minimal toxicity at therapeutic concentrations. Furthermore, acute toxicity studies in animal models did not reveal any significant adverse effects at doses up to 500 mg/kg. These findings suggest that 7-ethyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione has a good safety profile and is suitable for further development as a therapeutic agent.
The potential applications of 7-Ethyl--dihydro--benzothiadiazine--trione (CAS No. 616224--) extend beyond its anti-inflammatory and anticancer properties. Ongoing research is exploring its role in other therapeutic areas such as neuroprotection and antiviral activity. For example, preliminary studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage and may have potential as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, 7-Ethyl--dihydro--benzothiadiazine--trione (CAS No. 616224--) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various fields of medicinal chemistry and pharmaceutical sciences. As more studies are conducted to elucidate its mechanisms of action and optimize its therapeutic potential, 7-Ethyl--dihydro--benzothiadiazine--trione (CAS No. 616224--) is poised to play a significant role in advancing our understanding of disease mechanisms and developing novel treatments for various medical conditions.
616224-75-0 (7-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)